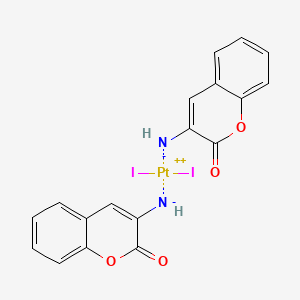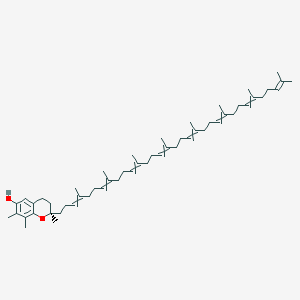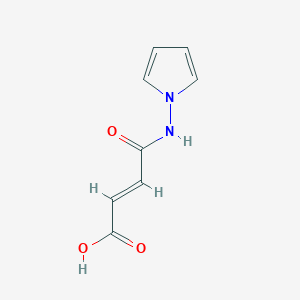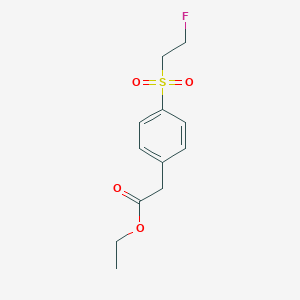
3-Aminochromen-2-one,platinum(2+),diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminochromen-2-one,platinum(2+),diiodide is a platinum-based compound with the molecular formula C18H14I2N2O4Pt and a molecular weight of 771.21 g/mol . This compound is known for its unique chemical structure, which includes a platinum(II) cation coordinated with two iodide ions and a 3-aminochromen-2-one ligand. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
The synthesis of 3-Aminochromen-2-one,platinum(2+),diiodide typically involves the reaction of 3-aminochromen-2-one with a platinum(II) precursor in the presence of iodide ions. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the platinum center . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield of the compound through careful control of reaction parameters and purification processes .
化学反応の分析
3-Aminochromen-2-one,platinum(2+),diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or platinum(I) species, typically using reducing agents like sodium borohydride or hydrazine.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified platinum complexes with different ligands or oxidation states.
科学的研究の応用
3-Aminochromen-2-one,platinum(2+),diiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in chemotherapy, particularly for cancers that are resistant to traditional platinum-based drugs like cisplatin.
作用機序
The mechanism of action of 3-Aminochromen-2-one,platinum(2+),diiodide involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. This interaction disrupts the DNA structure, inhibiting replication and transcription processes, ultimately leading to cell death. The molecular targets and pathways involved include the DNA repair mechanisms and apoptosis pathways, which are activated in response to the DNA damage caused by the compound .
類似化合物との比較
3-Aminochromen-2-one,platinum(2+),diiodide can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is widely used in chemotherapy, it has limitations such as toxicity and resistance. This compound offers potential advantages, including a different ligand structure that may enhance its selectivity and reduce side effects. Similar compounds include:
Cisplatin: A platinum(II) compound with chloride ligands, used in cancer treatment.
Carboplatin: A platinum(II) compound with a bidentate dicarboxylate ligand, also used in chemotherapy.
Oxaliplatin: A platinum(II) compound with an oxalate ligand, used in the treatment of colorectal cancer.
特性
分子式 |
C18H12I2N2O4Pt |
|---|---|
分子量 |
769.2 g/mol |
IUPAC名 |
diiodoplatinum(2+);(2-oxochromen-3-yl)azanide |
InChI |
InChI=1S/2C9H6NO2.2HI.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5,10H;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
LKQMJWIIBDQYFM-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].I[Pt+2]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)
![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)

![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)

![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)


